molecular formula C16H10Cl3NO2S B3006281 3-(4-Chlorophenyl)sulfanyl-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione CAS No. 32809-05-5

3-(4-Chlorophenyl)sulfanyl-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione

Cat. No. B3006281
CAS RN: 32809-05-5
M. Wt: 386.67
InChI Key: ZEQIMXQAKYXNKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the synthesis of 3-(4-Chlorophenyl)sulfanyl-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione is not explicitly detailed in the provided papers, the reaction mentioned in paper involving [TBA]2[Zn(dmit)2] and 3-chloro-2,4-pentanedione could offer a parallel to the synthesis of similar sulfur-containing compounds. The formation of single crystals after solvent evaporation suggests a method that could potentially be adapted for the synthesis of the compound of interest, with careful consideration of the reagents and conditions to accommodate the different substituents present in the target molecule.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively analyzed in both papers. Paper discusses the equilibrium geometry and vibrational wave numbers computed using density functional B3LYP method, which could be relevant to the molecular structure analysis of 3-(4-Chlorophenyl)sulfanyl-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione. The presence of sulfur atoms and their preferred conformation in relation to other groups in the molecule, as mentioned in paper , would be an important aspect to consider in the molecular structure analysis of the compound .

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from the molecular docking results of a related compound in paper , which suggests potential inhibitory activity against certain biological targets. This implies that the compound of interest may also engage in specific chemical interactions, particularly with biological macromolecules, which could be explored further through targeted chemical reactions analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be partially extrapolated from the spectroscopic characterization and Hirshfeld surface analysis discussed in paper . The intramolecular hydrogen bonds and short contacts such as C-H⋯S and S⋯S interactions are indicative of the potential physical properties such as solubility and crystal packing, which could be relevant to the compound of interest. The spectroscopic data from paper could also provide insights into the vibrational properties that might be expected for 3-(4-Chlorophenyl)sulfanyl-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione.

Scientific Research Applications

Structural and Molecular Studies

  • The compound has been studied for its molecular and crystal structure, which provides insights into its chemical properties and potential applications. One study investigated a similar compound, highlighting its rigid rings and intramolecular hydrogen bonds, which could influence its reactivity and interaction with other molecules (Ratajczak-Sitarz et al., 1990).

Potential as Chemotherapeutic Agents

  • Research has explored the synthesis of novel compounds related to 3-(4-Chlorophenyl)sulfanyl-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione, evaluating their antimicrobial activities. This suggests potential use in developing new chemotherapeutic agents (Jain et al., 2006).

Applications in Organic Synthesis

  • The synthesis and properties of compounds structurally similar to 3-(4-Chlorophenyl)sulfanyl-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione have been examined, providing valuable information for organic synthesis and the development of new materials (Yan et al., 2018).

Development of New Materials

  • Studies on compounds containing elements of 3-(4-Chlorophenyl)sulfanyl-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione's structure have led to the creation of transparent polyimides with high refractive indices, suggesting potential in material science, particularly in electronics and optics (Tapaswi et al., 2015).

properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl3NO2S/c17-9-1-3-13(4-2-9)23-14-8-15(21)20(16(14)22)12-6-10(18)5-11(19)7-12/h1-7,14H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQIMXQAKYXNKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)sulfanyl-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione

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